molecular formula C7H7ClS B091230 4-Chloro-2-methylthiophenol CAS No. 17178-01-7

4-Chloro-2-methylthiophenol

Cat. No.: B091230
CAS No.: 17178-01-7
M. Wt: 158.65 g/mol
InChI Key: YIUPEFSJLWXHJR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiophenol is a versatile organosulfur compound that serves as a valuable building block in advanced chemical research and development. Its molecular structure, incorporating both a thiol group and chlorine and methyl substituents on the aromatic ring, makes it a useful intermediate in synthetic organic chemistry, particularly for the construction of more complex sulfur-containing molecules . Chlorinated thiophenols as a class are of significant interest in environmental chemistry research, where they are studied as direct precursors to polychlorinated dibenzothiophenes (PCDTs), which are sulfur-containing dioxin-like compounds . Investigations into the kinetic properties and reaction mechanisms of these precursors, including hydrogen abstraction by radicals like O(3P), are crucial for modeling and understanding the formation pathways of these persistent environmental pollutants . Furthermore, thiophenol derivatives are widely employed in the development of novel compounds for pharmaceutical research. They are commonly used as precursors in the synthesis of radioligands for Positron Emission Tomography (PET) and other bioactive molecules, with researchers often developing improved synthetic routes to such thiophenol precursors to support drug discovery programs . The reactive thiol group also makes this compound a candidate for use in materials science, such as in the functionalization of surfaces or as a ligand in catalyst systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPEFSJLWXHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938041
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-01-7
Record name 4-Chloro-2-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

The physicochemical properties of 4-Chloro-2-methylthiophenol are determined by its molecular structure, including the presence of the thiol, chloro, and methyl functional groups. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 158.64 g/mol fluorochem.co.uk
Appearance Oil, Liquid fluorochem.co.uk
Purity ≥97.0% (typical) fluorochem.co.uk
InChI Key YIUPEFSJLWXHJR-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES Cc1cc(Cl)ccc1S fluorochem.co.uk

Synthesis and Manufacturing Processes

The synthesis of substituted thiophenols like 4-Chloro-2-methylthiophenol can be approached through various chemical routes, often tailored for either laboratory-scale research or larger industrial production.

Chemical Reactivity and Derivatives

The reactivity of 4-Chloro-2-methylthiophenol is primarily dictated by the thiol group and the aromatic ring. The electron-donating methyl group and the electron-withdrawing chlorine atom influence the reactivity of both these sites.

Applications in Chemical Synthesis

4-Chloro-2-methylthiophenol serves as a valuable intermediate and building block in the synthesis of more complex molecules in various sectors of the chemical industry.

Applications in Advanced Materials Science

2 Surface Modification through Thiol-Gold Chemistry

The strong affinity between sulfur and gold forms the basis of thiol-gold chemistry, a cornerstone of nanoscience and surface engineering. uh.edu The thiol group of 4-Chloro-2-methylthiophenol can form a strong, covalent-like bond with a gold surface, leading to the spontaneous formation of a highly ordered, two-dimensional film known as a self-assembled monolayer (SAM). rsc.orgresearchgate.net

Detailed Research Findings: When a gold substrate (such as a gold nanoparticle or a flat gold surface) is exposed to a solution of this compound, the molecules anchor to the surface via the sulfur atom. rsc.org This process displaces weaker-bound species from the gold surface. mdpi.com The molecules arrange themselves into a densely packed layer, with the 4-chloro-2-methylphenyl "tail" groups oriented away from the surface. uh.edursc.org

The properties of the gold surface are then dictated by the properties of these exposed tail groups. In this case, the surface would present chloro and methyl functionalities, altering its wettability, chemical reactivity, and electronic properties. rsc.org The substituents on the thiophenol ring have been shown to strongly correlate with the resulting surface charge and stability of gold nanoparticles, which has significant implications for the design of biosensors and other nanodevices. mdpi.comresearchgate.net This precise control over surface properties at the molecular level allows for the engineering of advanced materials for applications in electronics, catalysis, and biomedical sensors. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Derivatives

The synthesis of novel chemical entities from the 4-Chloro-2-methylthiophenol backbone is a key area of research. mdpi.com The process often involves multi-step reactions to introduce various functional groups and heterocyclic rings, aiming to create molecular hybrids that combine different pharmacophores to achieve synergistic or enhanced biological effects. nih.govmdpi.comsciforum.net

Structural modification is a cornerstone of medicinal chemistry, aimed at enhancing the efficacy and selectivity of lead compounds. For derivatives related to this compound, common strategies involve the introduction of different substituents and heterocyclic moieties to modulate the molecule's physicochemical properties and biological activity.

One approach involves creating molecular hybrids by combining the core structure with other known bioactive fragments, such as chalcones or cinnamic acid residues. sciforum.netmdpi.com For instance, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines were designed as molecular hybrids containing fragments of chalcone (B49325) and 4-chloro-5-methyl-2-methylthiobenzenesulfonamide. mdpi.comsciforum.net Similarly, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides were synthesized, incorporating either cinnamic or cyclohexylpropionic acid residues to investigate the impact of aromatic versus saturated systems on antibacterial activity. mdpi.com

Another strategy is the synthesis of complex heterocyclic systems. For example, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been designed based on the pharmacophoric features of known inhibitors of biological targets like tubulin. nih.gov The synthesis of these compounds was achieved in five steps, starting from the nitration of 4-chlorophenol. nih.gov Further modifications include the reaction of 3-amino-2-(2-alkylthio-4-chlorobenzenesulfonyl)guanidines with 1,2-dicarbonyl compounds to yield novel 2-alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamides. nih.gov These synthetic efforts aim to generate a library of diverse compounds for biological screening.

A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org The this compound framework and its close analogues are valuable precursors for generating more complex molecules that serve as lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug.

For example, chlorinated thymol (B1683141) derivatives, such as 4-chloro-2-isopropyl-5-methylphenol, have been identified as new lead compounds in the development of anti-MRSA (methicillin-resistant Staphylococcus aureus) therapeutics. nih.govnih.gov These derivatives not only exhibit direct antimicrobial activity but also show synergistic effects with existing antibiotics like oxacillin. nih.govnih.gov The synthesis of various 2,4-disubstituted pyrimidines, a class of kinase inhibitors, has utilized 4-Chloro-2-methylthiopyrimidine as a key building block. sigmaaldrich.com The adaptability of the core structure allows for the creation of diverse libraries of compounds, which can then be screened for various biological activities, leading to the identification of promising new drug candidates.

Investigation of Antimicrobial and Antioxidant Properties of Synthesized Analogues

Derivatives synthesized from the this compound scaffold have been extensively evaluated for their biological activities, with significant findings in the areas of antimicrobial and antioxidant effects.

Research has demonstrated that analogues of this compound possess potent antimicrobial properties. For instance, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 8 µg/mL. nih.gov In another study, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides showed high bacteriostatic activity against staphylococci, with some derivatives exhibiting MIC values as low as 4–8 μg/mL against MRSA and methicillin-sensitive S. aureus (MSSA) strains. mdpi.com These compounds were also found to inhibit biofilm formation, a crucial factor in chronic infections. mdpi.com A chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, not only has direct antimicrobial activity against MRSA but also prevents biofilm formation and displays synergistic activity with the antibiotic oxacillin. nih.govnih.govewha.ac.kr

Regarding antioxidant properties, certain derivatives have shown significant potential. Organotin(IV) derivatives of the related 4-chloro-2-methylphenoxyacetic acid were evaluated, and one complex, in particular, was found to be a better antioxidant than the standard in DPPH and ABTS assays. nih.gov Additionally, a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was found to be a better antioxidant than its corresponding metal complexes. rsc.org

Compound DerivativeTarget Organism(s)Key FindingsReference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteriaMIC of 8 µg/mL nih.gov
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesStaphylococci (MRSA, MSSA), E. faecalisMIC values in the range of 4–32 μg/mL; inhibits biofilm formation mdpi.com
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)Inhibits MRSA growth and biofilm formation; synergistic activity with oxacillin nih.govnih.gov

Research into Anti-inflammatory and Anti-tumor Potential of Derivatives

The structural framework of this compound has been exploited to develop derivatives with potential anti-inflammatory and anti-tumor activities.

In the realm of anti-inflammatory research, derivatives containing a thiazole (B1198619) scaffold have been explored as potential analgesic and anti-inflammatory agents. nih.gov These compounds have been shown to be effective inhibitors of COX/LOX pathways, which are critical in the inflammatory process. nih.gov While not direct derivatives, structural analogs of honokiol, which share a biphenolic structure, have shown pronounced anti-inflammatory activity, potentially by targeting cyclooxygenase type 2 (COX-2). nih.gov Similarly, some methyl derivatives of flavone (B191248) have demonstrated the ability to inhibit nitric oxide (NO) production in stimulated macrophages, indicating anti-inflammatory effects. mdpi.com

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques (HPLC, GC) for Separation and Analysis

Chromatography is the cornerstone of analytical chemistry for the separation of complex mixtures. For 4-Chloro-2-methylthiophenol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the volatility of the analyte and its potential derivatives.

High-Performance Liquid Chromatography is a versatile technique for the separation of non-volatile or thermally labile compounds. While specific methods for this compound are not extensively documented in readily available literature, suitable methods can be inferred from the analysis of similar chlorophenolic compounds. A reverse-phase approach is typically favored for such analyses.

A common setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with phosphoric acid or acetic acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention. jcsp.org.pkjocpr.com

Detection is most commonly achieved using a UV-Vis or a Photodiode Array (PDA) detector. s4science.at The aromatic ring in this compound allows for strong UV absorbance, providing good sensitivity. The choice of detection wavelength is critical for selectivity and is typically set at the absorbance maximum of the compound. For enhanced sensitivity and selectivity, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized to be so. Mass spectrometry (LC-MS) offers the highest degree of selectivity and sensitivity, providing both quantification and structural confirmation.

Table 1: Representative HPLC Conditions for the Analysis of Chlorophenols

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Gradient elution, e.g., starting with a lower percentage of B and increasing over time
Flow Rate 1.0 mL/min
Detector UV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 280 nm)

| Injection Volume | 10-20 µL |

This table is a representation of typical conditions used for chlorophenol analysis and would require optimization for this compound.

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly by GC, but derivatization of the polar phenolic group is often preferred to improve volatility and chromatographic performance, leading to sharper and more symmetrical peaks. s4science.at

The separation is typically performed on a fused-silica capillary column with a non-polar or semi-polar stationary phase. A common choice would be a column coated with a phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to increase during the analysis to ensure the elution of compounds with a wide range of boiling points.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity, especially in complex matrices, more selective detectors are employed. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound, making it an excellent choice for trace analysis. acs.org A Flame Photometric Detector (FPD) in sulfur mode could selectively detect the compound based on its sulfur content. The most definitive detection is achieved with a Mass Spectrometer (GC-MS), which provides mass spectra for compound identification and can be operated in selected ion monitoring (SIM) mode for highly sensitive and selective quantification. thermofisher.com

Table 2: Illustrative GC Conditions for Phenolic Compound Analysis

Parameter Condition
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250 °C
Oven Program Initial temperature of 60-80 °C, held for a few minutes, then ramped to 280-300 °C
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C (for ECD) |

This table provides typical GC parameters that would serve as a starting point for method development for this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to enhance its analytical properties. For this compound, derivatization primarily targets the active hydrogen of the phenolic hydroxyl group to increase its volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC.

Pre-column derivatization is performed before the sample is introduced into the chromatographic system. Several well-established protocols are applicable to the phenolic group in this compound.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly to form the more volatile and thermally stable TMS ether, which is ideal for GC-MS analysis. nih.gov

Acylation: The phenolic group can be converted into an ester through acylation. Acetic anhydride (B1165640) is a common reagent that forms an acetate (B1210297) ester. For enhanced sensitivity with an Electron Capture Detector (ECD), halogenated acylating agents such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride are used. researchgate.net

Alkylation: The formation of an ether by replacing the phenolic hydrogen with an alkyl group is another effective strategy. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent that creates a pentafluorobenzyl ether derivative, which is highly responsive to an ECD. acs.org Methylation, for instance with diazomethane, can also be employed to form the corresponding anisole (B1667542) derivative. acs.org

Table 3: Common Pre-column Derivatization Reagents for Phenolic Compounds

Derivatization Technique Reagent Derivative Formed Analytical Advantage
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether Increased volatility and thermal stability for GC.
Acylation Acetic Anhydride Acetate ester Increased volatility for GC.
Acylation (for ECD) Pentafluorobenzoyl chloride Pentafluorobenzoyl ester Enhanced sensitivity for GC-ECD.

| Alkylation (for ECD) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | High electron-capturing ability for sensitive GC-ECD detection. |

Post-column derivatization occurs after the separation of the analyte in the HPLC column and before detection. greyhoundchrom.com This technique is employed to enhance the detectability of compounds that have poor detector response in their native form. nih.gov For phenolic compounds like this compound, a common approach involves a reaction that produces a colored or fluorescent product.

A reagent is continuously pumped and mixed with the column effluent in a reaction coil. The reaction mixture then flows to the detector. For phenols, a well-known post-column reaction involves the use of 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide. This reaction produces a colored dye that can be detected by a UV-Vis detector in the visible region, thereby increasing selectivity as many interfering compounds from the matrix will not undergo this reaction. The reaction time and temperature in the reaction coil are optimized to ensure complete reaction without excessive band broadening.

Electrochemical Methods for Trace Analysis

Electrochemical methods offer a highly sensitive and often cost-effective approach for the determination of electroactive compounds like this compound. The phenolic hydroxyl group is susceptible to electrochemical oxidation, which forms the basis for its detection. rsc.orgmdpi.com Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry are commonly used.

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the surface of the working electrode. rsc.org Materials such as carbon nanotubes, graphene, gold nanoparticles, and conductive polymers have been used to fabricate modified electrodes. nih.gov These modifications can increase the electrode surface area, facilitate faster electron transfer, and lower the overpotential required for the oxidation of the phenolic compound, resulting in a more sensitive and stable sensor. nih.govup.ac.za

For instance, a glassy carbon electrode modified with a nanocomposite material could be used as a sensor. up.ac.za In a typical voltammetric measurement, the potential of the electrode is scanned, and the current generated from the oxidation of this compound at a specific potential is measured. The peak current is proportional to the concentration of the analyte in the sample. These methods are particularly well-suited for trace analysis in aqueous samples. nih.gov

Table 4: Overview of Electrochemical Detection Principles for Phenolic Compounds

Technique Principle Typical Electrode Advantages
Cyclic Voltammetry (CV) Scans the potential and measures the resulting current to study the redox behavior of the analyte. Glassy Carbon Electrode (GCE), Modified GCE Provides information on reaction mechanisms.
Differential Pulse Voltammetry (DPV) Applies potential pulses to the scanning potential, enhancing the current signal and lowering detection limits. Modified GCE, Carbon Paste Electrode High sensitivity, good resolution, and discrimination against background currents. nih.gov

| Amperometry | A constant potential is applied, and the current is measured as a function of time, which is proportional to the analyte concentration. | Enzyme-modified electrodes, Chemically modified electrodes | High sensitivity, suitable for flow injection analysis and as a detector for HPLC. |

Voltammetric and Amperometric Sensor Development

Voltammetric and amperometric sensors offer rapid, sensitive, and cost-effective methods for the detection of electroactive compounds like this compound. These electrochemical techniques are based on the measurement of current resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied.

The development of these sensors for phenolic compounds often involves the modification of working electrodes to enhance sensitivity, selectivity, and resistance to fouling. While specific sensors for this compound are not extensively documented, the principles can be inferred from research on similar molecules, such as chlorophenols.

Voltammetric Sensors: In voltammetry, the potential applied to the electrode is varied, and the resulting current is measured. The oxidation of phenolic compounds on conventional electrodes, like glassy carbon electrodes (GCE), can be investigated. For instance, the electrochemical oxidation of chlorophenols has been shown to be an irreversible, diffusion-controlled process. ftb.com.hruark.edu The modification of a GCE with nanomaterials, such as a composite of multi-walled carbon nanotubes and gold nanoparticles, has been demonstrated to significantly improve the electrochemical response for 4-chlorophenol. rsc.org This enhancement is attributed to the high surface area and catalytic properties of the nanocomposite. Under optimal conditions, a linear relationship between the oxidation peak current and the concentration of the analyte can be established. rsc.org

Amperometric Sensors: Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is well-suited for the sensitive detection of analytes as they are oxidized or reduced. The development of an amperometric sensor for a thiophenol derivative would likely involve the selection of an optimal oxidation potential that provides a high signal-to-noise ratio. Organoselenium catalysts have been used to enhance the sensitivity of amperometric sensors for S-nitrosothiols, demonstrating detection limits in the nanomolar range. nih.govnih.gov

The performance of these electrochemical sensors is typically characterized by their linear range and limit of detection (LOD).

AnalyteElectrode/Sensor TypeTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
4-ChlorophenolAuNPs@cMWCNT/GCEDifferential Pulse Voltammetry0.3 - 4000.11 rsc.org
4-ChlorophenolTyrosinase/Au/Cyst/CPE BiosensorDifferential Pulse Voltammetry1 - 500.7 scielo.br
PhenolNi-doped g-C3N4/PCAmperometry1 - 1100.23 ias.ac.in
CatecholaminesTyr/EDC-NHS/ChitNPs/SPEAmperometryNot specified0.17 mdpi.com

Impedimetric Biosensors

Impedimetric biosensors are a class of electrochemical sensors that measure the change in electrical impedance of an electrode-solution interface upon the binding of a target analyte to a biorecognition element immobilized on the electrode surface. semmelweis.humdpi.com This label-free technique is highly sensitive to interfacial properties. tandfonline.com

The development of an impedimetric biosensor for a small molecule like this compound would involve several key steps:

Electrode Fabrication : Typically, gold or carbon-based electrodes are used as the transducer platform.

Immobilization of Biorecognition Element : A specific bioreceptor, such as an antibody, aptamer, or enzyme, that can selectively bind to this compound is immobilized on the electrode surface. tandfonline.com

Detection : The binding of the target molecule to the bioreceptor alters the dielectric and conductive properties at the electrode interface, leading to a measurable change in impedance. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is the technique used to measure these changes over a range of frequencies. semmelweis.hu The data is often represented as a Nyquist plot, and changes in the charge-transfer resistance (Rct) are correlated with the analyte concentration.

While specific impedimetric biosensors for this compound are not prominent in the literature, the technology has been successfully applied to the detection of other small molecules, demonstrating its potential. For instance, impedimetric immunosensors have been developed for the detection of endocrine-disrupting chemicals, achieving low ng/mL detection limits. nih.gov Similarly, aptamer-based impedimetric biosensors have shown high sensitivity for pesticides like atrazine. mdpi.com

AnalyteBiorecognition ElementTechniqueLinear RangeLimit of Detection (LOD)Reference
AtrazineAptamerElectrochemical Impedance Spectroscopy100 pM - 1 µM10 pM mdpi.com
NorfluoxetineAntibodyElectrochemical Impedance SpectroscopyNot specified8.5 ng/mL nih.gov
BDE-47AntibodyElectrochemical Impedance SpectroscopyNot specified1.3 ng/mL nih.gov

Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the unequivocal identification and quantification of organic compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used hyphenated methods for the analysis of chlorophenols and related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, a derivatization step is often required to increase their volatility and thermal stability, and to improve their chromatographic behavior. jcsp.org.pk Acetylation or silylation are common derivatization methods. jcsp.org.pkresearchgate.net

The analytical process typically involves:

Sample Preparation : Extraction of the analyte from the sample matrix, for example, using solid-phase extraction (SPE). nih.gov

Derivatization : Conversion of the polar phenolic group into a less polar ether or ester.

GC Separation : The derivatized analyte is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column.

MS Detection : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. Quantification is achieved by monitoring specific ions.

GC-MS methods have been developed for a wide range of chlorophenols in various environmental samples, with detection limits often in the low µg/L to ng/L range. jcsp.org.pkresearchgate.netthermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly suited for the analysis of polar, non-volatile, and thermally labile compounds, and often does not require derivatization. nih.gov This technique offers high sensitivity and selectivity.

The workflow for LC-MS/MS analysis includes:

Sample Preparation : Similar to GC-MS, this usually involves an extraction and clean-up step.

LC Separation : The sample extract is injected into a liquid chromatograph, where the analyte is separated on a reversed-phase column.

MS/MS Detection : The eluent from the LC column is introduced into the mass spectrometer. In the tandem MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov

LC-MS/MS methods are increasingly used for the analysis of thiols and other polar compounds in complex biological and environmental matrices. researchgate.netresearchgate.net

Analyte(s)TechniqueSample MatrixTypical ColumnLimit of Detection (LOD)Reference
ChlorophenolsGC-MSDrinking WaterTraceGOLD TG-5SilMS~0.1 µg/L jcsp.org.pkthermofisher.com
Chlorophenols & AlkylphenolsGC-MSWater and JuiceDB-5MS0.005 - 1.796 µg/L researchgate.net
PhenolsGC-MSDrinking WaterTraceGOLD TG-5SilMSNot specified thermofisher.com
ThiolsLC-MS/MSUrineNot specified30 - 110 nM researchgate.net

Q & A

Q. What are the validated methods for synthesizing 4-Chloro-2-methylthiophenol, and how can purity be confirmed?

A common synthesis route involves the condensation of 2-methylthiophenol with chlorine under controlled conditions, followed by purification via column chromatography. Purity validation requires a combination of techniques:

  • GC-MS for molecular weight confirmation (expected m/z: 158.58 for the molecular ion ).
  • HPLC with UV detection (λ ~270 nm) to assess purity (>98% recommended for research-grade material ).
  • NMR for structural confirmation: Look for aromatic proton signals (δ 6.8–7.5 ppm) and methyl group singlet (δ 2.3 ppm) .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Highly soluble in organic solvents (e.g., chloroform, ethanol) but limited in water (<0.1 g/L at 25°C) .
  • Stability : Degrades under UV light; store in amber vials at 4°C .
  • pKa : ~8.2 (thiol group), influencing reactivity in nucleophilic substitutions .

Q. How can environmental stability and degradation pathways be assessed?

Use EPI Suite™ (EPA) to model biodegradation and hydrolysis rates. Experimental validation includes:

  • Photodegradation studies : Monitor UV-Vis spectral changes over time .
  • HPLC-MS/MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. For resolution:

  • Reproduce conditions : Use deuterated solvents (e.g., CDCl₃) and reference internal standards (e.g., TMS) .
  • Compare with computational models : DFT calculations (e.g., Gaussian) for predicted IR vibrational modes .
  • Cross-validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What advanced techniques are recommended for analyzing chiral derivatives of this compound?

For enantiomeric resolution:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phase .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .
  • X-ray crystallography : Resolve crystal structures to assign stereochemistry unambiguously (e.g., CCDC deposition ).

Q. How to design experiments for studying its role in asymmetric catalysis?

  • Substrate scope : Test reactivity with α,β-unsaturated carbonyl compounds under varying temperatures (25–80°C) and catalysts (e.g., Pd/C) .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to track thiolate intermediate formation .
  • Mechanistic probes : Use deuterium labeling (e.g., D₂O) to identify rate-determining steps in hydrogen transfer reactions .

Methodological Challenges

Q. How to mitigate interference from byproducts during synthesis?

  • Optimize reaction stoichiometry : Limit chlorine gas excess to <10% to minimize polychlorinated byproducts .
  • Purification : Use preparative TLC with hexane:ethyl acetate (4:1) to isolate the target compound .
  • Byproduct identification : Employ LC-QTOF-MS for high-sensitivity detection of trace impurities .

Q. What analytical workflows are suitable for quantifying trace environmental residues?

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges .
  • Detection : Couple GC-ECD (electron capture detector) for low detection limits (ppb level) .
  • Validation : Follow OECD Guidelines 305 for bioaccumulation studies .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in reactivity?

  • Quality control : Implement strict moisture control (Karl Fischer titration <0.01% H₂O) .
  • Standardize protocols : Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail .
  • Collaborative studies : Compare results across labs using shared reference standards (e.g., NIST-certified materials) .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes) .
  • QSAR modeling : Train models with descriptors like LogP and Hammett constants to predict toxicity or reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.